N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(propan-2-yloxy)benzamide is a useful research compound. Its molecular formula is C19H17N3O2S3 and its molecular weight is 415.54. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity and Mechanisms
A study identified a compound within a series of kinesin spindle protein (KSP) inhibitors, exhibiting excellent biochemical potency and pharmaceutical properties suitable for clinical development. This compound arrested cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and induction of cellular death, suggesting potential applications in cancer treatment (Theoclitou et al., 2011).
Pharmacological Evaluation
Another research focused on the design, synthesis, and biological evaluation of 4-thiazolidinone derivatives as anticonvulsant agents, highlighting the structural requirements for binding to benzodiazepine receptors. These compounds exhibited significant anticonvulsant activity, suggesting the relevance of thiazolide-based structures in developing pharmacological agents (Faizi et al., 2017).
Interaction with Biological Targets
Research on thiazolides, a novel class of anti-infectious agents, demonstrated their ability to induce cell death in colon carcinoma cell lines. This study provided insights into the structure-function relationship of thiazolide-induced apoptosis, revealing the potential for these compounds in treating colorectal cancer (Brockmann et al., 2014).
Antimicrobial Applications
A study synthesized and evaluated the antimicrobial activity of novel 4-thiazolidinone derivatives containing the benzothiazole moiety. Some compounds showed considerable activity against various cancer cell lines, underscoring the antimicrobial and potentially anticancer applications of benzothiazole derivatives (Havrylyuk et al., 2010).
Synthetic Routes and Chemical Properties
The synthesis and characterization of benzothiazole derivatives, exploring their potential in various chemical reactions and interactions, also form a significant area of research. This includes the study of their solid-state fluorescence properties and computational analysis, providing a foundation for further application in medicinal chemistry and materials science (Yokota et al., 2012).
Mechanism of Action
While the exact mechanism of action for this compound is not known, similar compounds have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity . They cause DNA damage during cell replication by stabilizing the TopI/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .
Future Directions
Properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S3/c1-10(2)24-12-6-4-11(5-7-12)17(23)22-18-20-13-8-9-14-16(15(13)26-18)27-19(21-14)25-3/h4-10H,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCGTYCVGAMTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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